Benzyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Benzyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and material science. This compound features a benzyl group attached to a benzoate moiety, which in turn is substituted with a 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting benzyl 3-methyl-4-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to couple this compound with various aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding benzoic acid derivative or reduction to yield the corresponding benzyl alcohol derivative.
Substitution Reactions: Nucleophilic substitution reactions can be performed on the benzyl group to introduce various functional groups.
Common Reagents and Conditions:
Palladium catalysts (e.g., Pd(PPh3)4)
Base (e.g., potassium carbonate)
Solvents (e.g., toluene, water)
Temperature: Typically 80-100°C
Major Products Formed:
Biaryl compounds
Benzoic acid derivatives
Benzyl alcohol derivatives
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. It is also employed in the synthesis of complex organic molecules and natural products.
Biology: In biological research, benzyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used as a building block for the synthesis of bioactive molecules and probes for studying biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals and drug candidates. Its boronic acid moiety is particularly useful in the design of enzyme inhibitors and anticancer agents.
Industry: In material science, the compound is used in the development of advanced materials, including polymers and coatings, due to its ability to form stable covalent bonds with various substrates.
Mechanism of Action
The mechanism by which benzyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The reaction proceeds through the formation of a palladium-boron complex, followed by oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways Involved:
Palladium catalysts
Aryl halides
Comparison with Similar Compounds
Benzyl 3-methyl-4-bromobenzoate: This compound is structurally similar but lacks the boronic acid moiety, making it less reactive in cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This boronic acid derivative is used as a starting material in the synthesis of benzyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features an aniline group instead of a benzoate group, leading to different reactivity and applications.
Properties
IUPAC Name |
benzyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO4/c1-15-13-17(19(23)24-14-16-9-7-6-8-10-16)11-12-18(15)22-25-20(2,3)21(4,5)26-22/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTSWDIDENDSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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